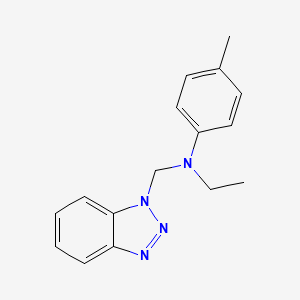

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl-4-methylaniline

Description

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl-4-methylaniline is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound is characterized by the presence of a benzotriazole moiety attached to an aniline derivative, which imparts unique chemical and physical properties.

Properties

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-N-ethyl-4-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4/c1-3-19(14-10-8-13(2)9-11-14)12-20-16-7-5-4-6-15(16)17-18-20/h4-11H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTKJMPQIGBNETO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CN1C2=CC=CC=C2N=N1)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl-4-methylaniline typically involves the reaction of 1H-1,2,3-benzotriazole with N-ethyl-4-methylaniline under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl-4-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl-4-methylaniline has been investigated for its potential therapeutic properties:

- Antimicrobial Activity: Studies indicate that benzotriazole derivatives exhibit significant antimicrobial effects against various pathogens. For instance, certain derivatives have shown effective inhibition against Coxsackievirus B5 with EC50 values ranging from 6 to 52 µM .

The compound is noted for its biological activities, including:

- Antiviral Properties: Research has highlighted that benzotriazole derivatives can inhibit viral replication, making them candidates for antiviral drug development.

- Anticancer Potential: In vitro studies suggest that the compound may interfere with cellular processes such as DNA replication and protein synthesis, contributing to its anticancer effects.

Industrial Applications

This compound is utilized in various industrial sectors:

| Application Area | Description |

|---|---|

| Corrosion Inhibition | Acts as an effective corrosion inhibitor in metal protection formulations. |

| UV Stabilization | Used as a UV stabilizer in plastics and coatings to enhance durability. |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzotriazole derivatives against bacterial strains such as Escherichia coli and Bacillus subtilis. Results indicated that modifications in the side chains significantly enhanced antimicrobial potency .

Case Study 2: Antiviral Activity

Another investigation focused on the antiviral properties of benzotriazole derivatives against various viruses. The study demonstrated that specific structural modifications could lead to increased efficacy against viral targets .

Mechanism of Action

The mechanism of action of N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl-4-methylaniline involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, leading to inhibition or modulation of their activity. This compound may also interfere with cellular processes such as DNA replication and protein synthesis, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylamine

- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-phenylamine

- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-methyl-4-methylaniline

Uniqueness

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl-4-methylaniline is unique due to the presence of both the benzotriazole and aniline moieties, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research and industrial applications .

Biological Activity

N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl-4-methylaniline is a compound belonging to the benzotriazole family, which has garnered attention due to its diverse biological activities. Benzotriazole derivatives are known for their pharmacological properties, including antifungal, antitumor, and antiviral activities. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a benzotriazole moiety linked to an ethyl and a 4-methyl aniline group. The presence of these functional groups is crucial for its biological interactions.

Antiviral Activity

Research has indicated that benzotriazole derivatives exhibit significant antiviral properties. For instance, compounds similar to this compound have shown selective activity against various viruses. A study revealed that certain benzotriazole derivatives demonstrated effective inhibition of Coxsackievirus B5 (CVB5) with EC50 values ranging from 6 to 52 µM . The structure-activity relationship (SAR) studies indicated that modifications in the side chains could enhance antiviral potency.

Antitumor Activity

Benzotriazoles are also recognized for their antitumor properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation. For example, a related compound was found to exhibit significant cytotoxicity against human cancer cell lines, indicating potential applications in cancer therapy . The mechanism often involves the induction of apoptosis in cancer cells, although the precise pathways remain under investigation.

Synthesis and Evaluation

A notable study synthesized several benzotriazole derivatives and evaluated their biological activities. Among these, this compound was included in the screening process. The results indicated moderate activity against specific cancer cell lines while exhibiting low toxicity towards normal cells. The findings suggest that this compound could serve as a lead in developing new anticancer agents .

Structure-Activity Relationship (SAR)

The SAR analysis of benzotriazole compounds highlights the importance of substituents on the benzene ring and the triazole group. Modifications such as halogen substitutions or variations in alkyl chains significantly influence biological activity. For instance, introducing electron-withdrawing groups like chlorine has been associated with enhanced antiviral effects against CVB5 .

Data Tables

| Biological Activity | EC50 Values (µM) | Target Virus/Cell Line |

|---|---|---|

| Antiviral (CVB5) | 6 - 52 | Coxsackievirus B5 |

| Antitumor | Varies | Various human cancer lines |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N-ethyl-4-methylaniline, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions using benzotriazole derivatives and ethyl-4-methylaniline precursors. Key steps include:

- Nucleophile selection : Smaller nucleophiles (e.g., cyanide) yield higher efficiency compared to bulkier analogs like t-butanol, as steric hindrance reduces reaction yields .

- Solvent choice : Inert solvents (e.g., DMF or THF) under controlled temperatures (60–80°C) improve intermediate stability.

- Purification : Column chromatography or recrystallization ensures ≥98% purity, verified by HPLC or UV-Vis spectroscopy (λmax ~255 nm) .

Q. How is the purity and structural integrity of this compound validated in academic research?

- Methodology :

- Spectroscopic analysis : Use -NMR and -NMR to confirm substituent positions and benzotriazole linkage.

- Chromatography : HPLC with UV detection at 255 nm monitors purity, while mass spectrometry (ESI-MS) confirms molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond angles and torsional strain in the benzotriazole-aniline moiety .

Advanced Research Questions

Q. What crystallographic challenges arise during structural determination of this compound, and how are they addressed?

- Methodology :

- Data collection : High-resolution X-ray diffraction (0.8–1.0 Å) minimizes errors in electron density maps for flexible substituents.

- Refinement : SHELXL refines anisotropic displacement parameters and handles twinning or disorder in the benzotriazole ring. Hydrogen bonding networks are modeled using restraints .

- Validation : R-factors (<5%) and residual density maps (<0.3 eÅ) ensure reliability. Comparative analysis with derivatives (e.g., 4-(1,3-benzothiazol-2-yl)-N-(2-pyridylmethyl)aniline) highlights conformational differences .

Q. How do steric and electronic effects influence the reactivity of the benzotriazole moiety in cross-coupling reactions?

- Methodology :

- Steric analysis : Molecular docking or DFT calculations quantify steric bulk from the benzotriazole and ethyl groups.

- Electronic profiling : Hammett constants (σ) or frontier molecular orbital (FMO) analysis predict regioselectivity in Suzuki-Miyaura couplings .

- Experimental validation : Reaction yields and byproduct ratios under varying conditions (e.g., Pd catalysts, base strength) correlate with computational data .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

- Methodology :

- Multi-technique alignment : Compare NMR-derived torsion angles with SC-XRD results to identify dynamic vs. static disorder.

- Temperature-dependent studies : Variable-temperature NMR or XRD (100–300 K) distinguishes conformational flexibility from crystallographic artifacts .

- Error analysis : Statistical validation (e.g., Monte Carlo simulations) quantifies uncertainties in bond lengths and angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.